molecular formula C10H10ClNS B1448750 4-(Thiophen-3-yl)aniline hydrochloride CAS No. 1803598-86-8

4-(Thiophen-3-yl)aniline hydrochloride

Cat. No. B1448750
CAS RN: 1803598-86-8
M. Wt: 211.71 g/mol
InChI Key: RJUPXFCNTFUHII-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)aniline is a chemical compound with the molecular formula C10H9NS. It appears as a white to brown powder or crystals . This compound can be used as a reactant to synthesize various materials .


Synthesis Analysis

4-(Thiophen-3-yl)aniline can be synthesized through various methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .


Molecular Structure Analysis

The molecular structure of 4-(Thiophen-3-yl)aniline consists of a thiophene ring attached to an aniline group. The molecular weight of this compound is 175.25 .


Chemical Reactions Analysis

As a reactant, 4-(Thiophen-3-yl)aniline can participate in various chemical reactions. For example, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base .


Physical And Chemical Properties Analysis

4-(Thiophen-3-yl)aniline is a solid substance with a melting point of 99-103 °C (lit.) . It has a molecular weight of 175.25 .

Scientific Research Applications

Corrosion Inhibition

One significant application of thiophene derivatives is in corrosion inhibition. A study by Daoud et al. (2014) synthesized a thiophene Schiff base that showed efficient corrosion inhibition on mild steel in acidic environments. The compound's adsorption on the steel surface followed Langmuir's isotherm, indicating a strong inhibitor-substrate interaction. This application is critical for protecting industrial machinery and infrastructure from corrosion-related damage (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Materials Science

In materials science, thiophene derivatives are utilized in synthesizing metal complexes with potential optical and electronic applications. Osowole (2011) explored the synthesis and characterization of metal(II) thiophenyl Schiff base complexes, revealing their potential in magnetic and thermal applications. These complexes exhibited diverse geometries and magnetic properties, suggesting their utility in developing new magnetic materials (Osowole, 2011).

Electrochemistry and Biosensors

Thiophene derivatives also find applications in electrochemistry and biosensors. Ayranci et al. (2015) conducted a comparative study on thienylpyrrole derivatives for spectroelectrochemical and biosensor applications. The derivatives showed distinct electrochromic properties and were utilized in biosensing glucose levels, indicating their potential in medical diagnostics (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015).

Sensor Technology

In sensor technology, Naik, Khazi, and Malimath (2018) investigated thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing. These derivatives demonstrated fluorescence quenching in the presence of aniline, highlighting their application as sensitive materials for detecting hazardous substances (Naik, Khazi, & Malimath, 2018).

Electroluminescence

Furthermore, thiophene compounds are integral in creating electroluminescent materials. Doi et al. (2003) designed a novel class of amorphous molecular materials incorporating thiophene units, showing color-tunable emitting properties. These materials were effective in organic electroluminescent devices, emitting multicolor light, including white, and demonstrating their potential in display technology (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Safety and Hazards

4-(Thiophen-3-yl)aniline is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-(Thiophen-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization . Additionally, it forms Schiff bases by condensation reactions with compounds like o-vanillin . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with other molecules, such as Schiff bases, further underscores its role in modulating biochemical pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s safety profile and its potential for use in medical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in the synthesis of complex materials, such as Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical pathways.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

4-thiophen-3-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPXFCNTFUHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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